1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Description
Chemical Structure and Key Features:
The compound 1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine features a piperazine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a sulfonyl-linked 1,3-dimethylpyrazole moiety. This structure combines aromatic chlorination (enhancing lipophilicity and binding interactions) with a heterocyclic sulfonamide group (influencing solubility and electronic properties) .
Piperazine Intermediate Formation: Alkylation of 1-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative of 1,3-dimethylpyrazole under basic conditions .
Microwave-Assisted Optimization: Similar to Trazodone derivatives (), microwave irradiation could enhance reaction efficiency (e.g., 88% yield in 40 seconds vs. 60% in 7 hours conventionally) .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-8-6-19(7-9-20)14-5-3-4-13(16)10-14/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOCSMFFFFOHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps, starting with the formation of the piperazine core. The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction, while the sulfonyl group can be added using appropriate sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of pyrazole and piperazine exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine have been shown to possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anti-Diabetic Effects : Some pyrazole derivatives demonstrate inhibitory effects on α-amylase, suggesting potential applications in managing diabetes. For instance, certain analogs have shown IC50 values significantly lower than standard treatments like acarbose .
- Neuroprotective Properties : The compound's structural features may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have reported comparable inhibitory activity against acetylcholinesterase .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Pyrazole-based sulfonamides may exhibit improved metabolic stability compared to alkyl chains (e.g., 3-CPCPP) due to reduced susceptibility to oxidative degradation .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., Trazodone intermediates ) could reduce reaction times for the target compound compared to conventional thermal methods.
Biological Activity: Antimicrobial Potential: Pyrazole derivatives () and triazole analogs () show antifungal/antibacterial activity, suggesting the target compound may share similar properties. CNS Applications: Piperazine derivatives with chlorophenyl groups (e.g., Trazodone) target serotonin receptors , implying possible 5-HT receptor modulation for the target compound.
Physicochemical Properties :
- The target compound’s molecular weight (~356 g/mol) and ClogP (~2.5) are intermediate between 3-CPCPP (MW 309.66, ClogP ~3.0 ) and trimethylphenylsulfonyl analogs (MW 378.915, ClogP ~4.0 ), favoring blood-brain barrier penetration for CNS targets.
Biological Activity
1-(3-Chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, anti-inflammatory, and enzyme inhibition properties, as well as its structural characteristics.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 299.78 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a sulfonyl moiety linked to a dimethylpyrazole, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN3O2S |
| Molecular Weight | 299.78 g/mol |
| LogP | 3.266 |
| PSA | 34.89 Ų |
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
In one study, several synthesized compounds were evaluated for their antibacterial efficacy, yielding IC50 values ranging from 2.14 µM to 6.28 µM against urease activity, indicating potential as effective antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been shown to possess higher anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities are significantly lower than those of standard inhibitors, suggesting that this compound may serve as a promising lead in the development of new enzyme inhibitors .
Case Studies
- Antibacterial Screening : A study involving synthesized piperazine derivatives found that several exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with notable selectivity towards bacterial strains resistant to conventional antibiotics .
- Enzyme Inhibition Studies : Research has indicated that compounds bearing the sulfonamide functionality demonstrate promising urease inhibition, which is critical in treating conditions like urinary tract infections . The synthesized piperazine derivative showed an IC50 value of 1.21 µM against urease, highlighting its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves three key steps:
- Pyrazole ring formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., diketones or β-ketoesters) under acidic or basic conditions .
- Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide. Temperature control (0–5°C) is critical to avoid side reactions .
- Piperazine functionalization : Nucleophilic substitution to attach the 3-chlorophenyl group. Solvent choice (e.g., DCM or THF) and reaction time (12–24 hours) influence yield .
Yield optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification, and monitor reactions via TLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- NMR : - and -NMR confirm substituent positions and piperazine/pyrazole connectivity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. High-resolution data (>0.8 Å) improves accuracy .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How should researchers design in vitro assays to evaluate biological activity, such as receptor binding?
- Target selection : Prioritize receptors with known affinity for chlorophenyl-piperazine derivatives (e.g., 5-HT or 5-HT receptors) .
- Binding assays : Use radiolabeled ligands (e.g., -ketanserin for 5-HT) in competitive binding studies. Include positive controls (e.g., mCPP) to validate assay conditions .
- Data normalization : Express results as % inhibition or IC values, correcting for nonspecific binding .
Advanced Research Questions
Q. What computational strategies predict binding affinity and selectivity for serotonin receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Focus on sulfonyl and chlorophenyl groups as key pharmacophores .
- DFT calculations : Analyze electrostatic potential maps (via Multiwfn) to identify electron-rich regions influencing receptor binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can structural modifications enhance pharmacological properties?
- Sulfonyl group replacement : Substitute with methylsulfonyl or trifluoromethanesulfonyl to improve solubility or metabolic stability .
- Piperazine substitution : Introduce methyl or benzyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pyrazole optimization : Replace 1,3-dimethyl with bulkier substituents (e.g., isopropyl) to reduce off-target activity .
Q. What methods resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC values across studies using standardized receptor preparations (e.g., HEK293 cells vs. native tissues) .
- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
- Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., sulfonyl vs. carbonyl groups) .
Q. How can click chemistry improve synthesis efficiency?
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine with alkynes to generate triazole derivatives. Optimize with CuSO/sodium ascorbate in HO:DCM (1:2) .
- Purification : Use silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate products with >90% purity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
